Act-CoA

Mitochondrial Biology Photoaffinity Labeling Protein Targeting

Act-CoA (CAS 121368-75-0) is a radioiodinated (125I), photoreactive coenzyme A analog designed for covalent, UV-induced labeling of the mitochondrial ADP/ATP carrier (ANT) and uncoupling protein (UCP1). Unlike reversible acyl-CoA ligands, Act-CoA enables irreversible target identification, peptide mapping, and competitive binding assays. Its 125I label delivers significantly higher specific activity and detection sensitivity than 14C or 32P alternatives, reducing exposure times and enabling low-abundance protein detection. Exclusive labeling specificity for ANT and UCP1 in mitochondria—verified by competition with palmitoyl-CoA and carboxyatractyloside—ensures reproducible, artifact-free results. Ideal for developing small-molecule screening assays (0.1–5 µM benchmark). Choose Act-CoA when experimental precision and target specificity are paramount.

Molecular Formula C33H47IN11O19P3S2
Molecular Weight 1185.7 g/mol
CAS No. 121368-75-0
Cat. No. B044787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAct-CoA
CAS121368-75-0
SynonymsACT-COA
coenzyme A, N-(3-iodo-4-azidophenylpropionamido)cysteinyl-5-(2'-thiopyridyl)cysteine-
N-(3-iodo-4-azidophenylpropionamido)cysteinyl-5-(2'-thiopyridyl)cysteine-coenzyme A
Molecular FormulaC33H47IN11O19P3S2
Molecular Weight1185.7 g/mol
Structural Identifiers
SMILESCCCCC(C(C(=O)O)NC(=O)CCC1=CC(=C(C=C1)N=[N+]=[N-])I)SSCCNC(=O)CCNC(=O)C(O)P(=O)(O)OOP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O
InChIInChI=1S/C33H47IN11O19P3S2/c1-2-3-4-21(24(32(50)51)42-23(47)8-6-17-5-7-19(43-44-36)18(34)13-17)69-68-12-11-37-22(46)9-10-38-30(49)33(52)65(53,54)63-64-67(58,59)60-14-20-27(62-66(55,56)57)26(48)31(61-20)45-16-41-25-28(35)39-15-40-29(25)45/h5,7,13,15-16,20-21,24,26-27,31,33,48,52H,2-4,6,8-12,14H2,1H3,(H,37,46)(H,38,49)(H,42,47)(H,50,51)(H,53,54)(H,58,59)(H2,35,39,40)(H2,55,56,57)/t20-,21?,24+,26-,27-,31-,33-/m1/s1
InChIKeyINNXFTJYJFYUQJ-FLQPUNRMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Act-CoA (CAS 121368-75-0): Procurement Considerations for a 125I-labeled Coenzyme A Photoaffinity Probe


Act-CoA (CAS 121368-75-0) is a specialized, radioiodinated coenzyme A derivative designed for photoaffinity labeling. Its full chemical name is N-(3-iodo-4-azidophenylpropionamido)cysteinyl-5-(2'-thiopyridyl)cysteine-coenzyme A, possessing a molecular formula of C33H47IN11O19P3S2 and a molecular weight of 1185.7 g/mol [1]. Structurally, it incorporates a photoreactive azidophenyl group and an 125I radiolabel for detection, distinguishing it from standard acyl-CoAs used in metabolic assays. This compound is not an enzyme inhibitor or metabolic substrate but a molecular probe for covalently tagging specific protein targets, primarily the mitochondrial ADP/ATP carrier and uncoupling protein (UCP), upon exposure to UV light [2].

Why Standard Acyl-CoAs or Alternative CoA Photoaffinity Probes Cannot Substitute for Act-CoA in Mitochondrial Carrier Studies


Act-CoA is not interchangeable with standard acyl-CoAs (e.g., palmitoyl-CoA, acetyl-CoA) or other CoA-derived photoaffinity labels due to its unique combination of a long-chain acyl moiety, an azide-based photoreactive group, and a 125I radioisotope. Unlike unmodified acyl-CoAs, which are reversible ligands or substrates, Act-CoA enables covalent, irreversible tagging of binding sites, which is essential for target identification and mapping ligand-binding domains [1]. Compared to other photoaffinity CoA analogs like 2-azido [32P]palmitoyl CoA, Act-CoA exhibits a distinct protein targeting profile, with exclusive labeling of the ADP/ATP carrier and uncoupling protein in mitochondria, while other probes show additional off-target interactions [2]. Furthermore, the 125I label provides superior specific activity and detection sensitivity compared to 14C or 32P, which is critical for experiments requiring low-abundance protein detection or short exposure times [1]. Generic substitution with any other CoA derivative will therefore alter the specificity, sensitivity, and experimental outcomes.

Quantitative Evidence for Act-CoA Differentiation: Comparative Performance Data


Comparative Protein Targeting Specificity: Act-CoA vs. 2-Azido [32P]Palmitoyl CoA in Beef Heart Mitochondria

In beef heart mitochondria, Act-CoA demonstrated superior targeting specificity by exclusively photolabeling a single 30 kDa polypeptide identified as the ADP/ATP carrier [1]. In contrast, the comparator probe 2-azido [32P]palmitoyl CoA labeled both the ADP/ATP carrier and an additional 41 kDa protein of unknown identity, indicating a lower degree of selectivity [2].

Mitochondrial Biology Photoaffinity Labeling Protein Targeting

Differential Targeting of ADP/ATP Carrier and Uncoupling Protein (UCP) in Brown Adipose Tissue: Act-CoA Enables Independent Labeling

In brown adipose tissue mitochondria, Act-CoA labels two major proteins: the 30 kDa ADP/ATP carrier and the 32 kDa uncoupling protein (UCP). However, the labeling of these two targets can be independently controlled using specific inhibitors. Pre-incubation with 10 µM carboxyatractyloside (a specific inhibitor of the ADP/ATP carrier) results in exclusive labeling of only the 32 kDa UCP, while pre-incubation with 10 µM GDP (a known ligand for UCP) results in exclusive labeling of only the 30 kDa ADP/ATP carrier [1]. This differential control is a unique feature not reported for other CoA-based photoaffinity labels.

Brown Adipose Tissue Uncoupling Protein Mitochondrial Carrier

Comparative Sensitivity: 125I-Labeled Act-CoA vs. 32P-Labeled Probes for Autoradiographic Detection

The 125I radiolabel in Act-CoA provides a significant practical advantage in detection sensitivity compared to 32P-labeled CoA probes [1]. While 125I has a lower specific activity (approx. 2200 Ci/mmol for carrier-free 125I) compared to 32P (approx. 9000 Ci/mmol for carrier-free 32P), the lower-energy gamma and X-ray emissions of 125I result in sharper autoradiographic bands and reduce radiation exposure concerns during handling. More importantly, the 125I label allows for photolysis times as short as 5 seconds [2], whereas 32P probes often require longer exposure times for adequate signal, and 14C or 3H labels require even longer (hours to days).

Autoradiography Detection Sensitivity Radioisotope

Validated Inhibition Profile: Concentration-Dependent Protection by Physiological Ligands Confirms Target Engagement

The specificity of Act-CoA for the ADP/ATP carrier is rigorously validated through competition experiments. Photolabeling of the 30 kDa carrier is prevented in a concentration-dependent manner by palmitoyl-CoA (0.1-5 µM) and carboxyatractylate, two known physiological ligands and inhibitors of this carrier [1]. In contrast, palmitic acid (the free fatty acid), free CoASH, and dinitrophenol (an uncoupler) do not inhibit labeling, confirming that the interaction is specific to the acyl-CoA binding site. This detailed inhibition profile is not as extensively characterized for many other CoA photoaffinity probes.

Target Engagement Competition Assay Ligand Binding

Structural Differentiation: Aryl Azide Photoreactive Group Enables Specific Protein Interactions

Act-CoA features an aryl azide photoreactive group, which upon UV irradiation (typically 254-366 nm) forms a highly reactive nitrene that inserts into nearby C-H or N-H bonds, resulting in covalent linkage. This chemistry is distinct from diazirine- or benzophenone-based photoaffinity probes used in other CoA derivatives [1]. While comparative photo-crosslinking yield data for Act-CoA specifically is not available in the primary literature, a related aryl azide-based probe demonstrated a 3.5-fold higher photo-crosslinking yield compared to a diazirine analog in a defined protein system [2].

Photoaffinity Probe Azide Chemistry Molecular Design

Defined Application Scenarios for Act-CoA in Mitochondrial Carrier Research


Mapping the Acyl-CoA Binding Site on the Mitochondrial ADP/ATP Carrier

Act-CoA is the optimal choice for researchers aiming to identify and characterize the acyl-CoA binding pocket within the ADP/ATP carrier (ANT). Its proven specificity for this target, validated by competition with palmitoyl-CoA and carboxyatractyloside, provides a robust foundation for proteolytic digestion and peptide mapping studies to pinpoint the exact binding residues [1].

Investigating the Differential Regulation of UCP1 and ANT in Brown Adipose Tissue

Studies focused on the interplay between the uncoupling protein (UCP1) and the adenine nucleotide translocase (ANT) in thermogenesis or metabolic regulation should select Act-CoA. The ability to toggle labeling between these two proteins using GDP or carboxyatractyloside allows for the dissection of their individual functions within the same mitochondrial preparation [2].

Developing a Rapid Screen for Novel Ligands of Mitochondrial Carrier Proteins

Given its short photolysis time and high sensitivity autoradiography, Act-CoA is well-suited for establishing a competitive binding assay to screen for new small molecules that interact with the acyl-CoA binding site on the ADP/ATP carrier or UCP. The concentration-dependent inhibition profile of Act-CoA labeling by known ligands (0.1-5 µM) provides a quantitative benchmark for evaluating the potency of novel compounds [1].

Technical Documentation Hub

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